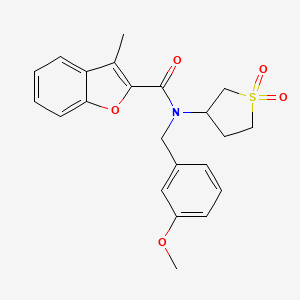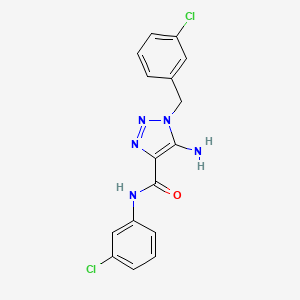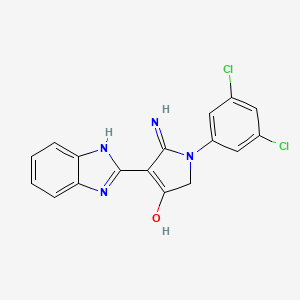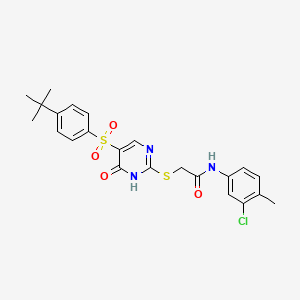![molecular formula C17H20N4O3 B11423647 N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B11423647.png)
N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its fascinating properties. Let’s break it down:
N-[3-(1H-imidazol-1-yl)propyl]: This part contains an imidazole ring (a five-membered heterocycle with two nitrogen atoms) attached to a propyl group.
3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Here, we have an oxazole ring (another five-membered heterocycle) fused with a phenyl group and a carboxamide.
Preparation Methods
Synthetic Routes::
Imidazole Synthesis: Imidazole can be synthesized via various methods, including the Debus-Radziszewski reaction or the Knorr synthesis. These routes involve cyclization of appropriate precursors to form the imidazole ring.
Oxazole Formation: The oxazole ring can be prepared through cyclization of α-amino acids or by condensation of α-hydroxy acids with amidines.
Industrial Production:: The industrial production of this compound likely involves efficient synthetic pathways to achieve high yields.
Chemical Reactions Analysis
Oxidation/Reduction: The compound may undergo redox reactions due to its functional groups.
Substitution: The carboxamide group can participate in substitution reactions.
Common Reagents: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and Lewis acids (e.g., AlCl₃) may be involved.
Major Products: These reactions could yield derivatives with altered pharmacological properties.
Scientific Research Applications
Medicine: Investigate its potential as an antitumor, anti-inflammatory, or antiviral agent.
Chemistry: Explore its reactivity in organic synthesis.
Biology: Study its interactions with cellular targets.
Mechanism of Action
Targets: Identify molecular targets (enzymes, receptors) affected by the compound.
Pathways: Investigate signaling pathways modulated by this molecule.
Comparison with Similar Compounds
Uniqueness: Highlight what sets this compound apart.
Similar Compounds: Explore related structures (e.g., other imidazole or oxazole derivatives).
Properties
Molecular Formula |
C17H20N4O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C17H20N4O3/c1-23-15-6-3-2-5-13(15)14-11-16(24-20-14)17(22)19-7-4-9-21-10-8-18-12-21/h2-3,5-6,8,10,12,16H,4,7,9,11H2,1H3,(H,19,22) |
InChI Key |
UZQCLSZPIUAFRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(C2)C(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B11423565.png)

![11-methyl-7-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11423575.png)
![4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitro-N-(propan-2-yl)benzamide](/img/structure/B11423581.png)
![5-bromo-1-[3-methoxy-4-(pentyloxy)benzyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B11423593.png)


![4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11423611.png)
![N-(2-fluorophenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B11423613.png)
![N-(4-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B11423629.png)

![N-[3-(1,3-benzodioxol-5-ylamino)-6-methylquinoxalin-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B11423636.png)
![N-(tert-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11423651.png)
![3-(4-chlorophenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11423655.png)
